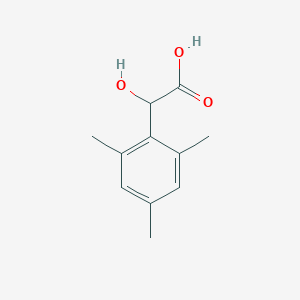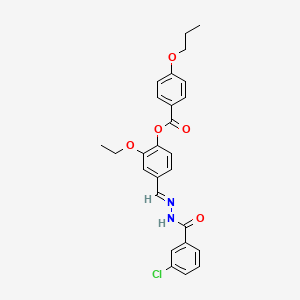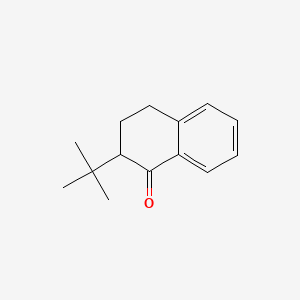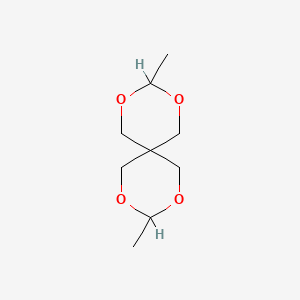![molecular formula C18H32N6O2 B12004364 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12004364.png)
8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((2-(DIMETHYLAMINO)ET)AMINO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes a dimethylamino group, a methyl group, and an octyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-(DIMETHYLAMINO)ET)AMINO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common method is the alkylation of a purine derivative with an appropriate alkylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-((2-(DIMETHYLAMINO)ET)AMINO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Applications De Recherche Scientifique
8-((2-(DIMETHYLAMINO)ET)AMINO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-((2-(DIMETHYLAMINO)ET)AMINO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.
Uniqueness
8-((2-(DIMETHYLAMINO)ET)AMINO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific structural features, such as the presence of a dimethylamino group and an octyl chain. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H32N6O2 |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
8-[2-(dimethylamino)ethylamino]-3-methyl-7-octylpurine-2,6-dione |
InChI |
InChI=1S/C18H32N6O2/c1-5-6-7-8-9-10-12-24-14-15(23(4)18(26)21-16(14)25)20-17(24)19-11-13-22(2)3/h5-13H2,1-4H3,(H,19,20)(H,21,25,26) |
Clé InChI |
LWHHPXLQNQIRTP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C2=C(N=C1NCCN(C)C)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol](/img/structure/B12004296.png)
![2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12004304.png)


![7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide](/img/structure/B12004318.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004320.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12004322.png)

![5-(4-chlorophenyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004327.png)

![2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B12004334.png)


